molecular formula C18H15NO3 B5910904 (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID

(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID

Cat. No.: B5910904
M. Wt: 293.3 g/mol
InChI Key: HZHBSDVILMGKSF-GYIPPJPDSA-N
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Description

(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a phenylethenyl group and a carbamoyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenylethenyl group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the phenylethenyl group.

    Attachment of the phenylethenyl group to the phenyl ring: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the carbamoyl group: This can be done through the reaction of an amine with a chloroformate.

    Coupling of the carbamoyl group with the prop-2-enoic acid: This final step can be achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted amides or esters.

Scientific Research Applications

(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-4-oxo-4-[4-[(E)-2-phenylethenyl]anilino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17(12-13-18(21)22)19-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-13H,(H,19,20)(H,21,22)/b7-6+,13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHBSDVILMGKSF-GYIPPJPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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